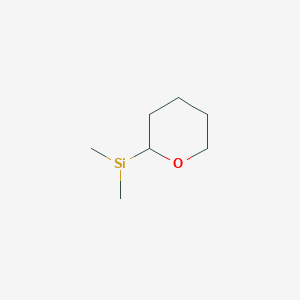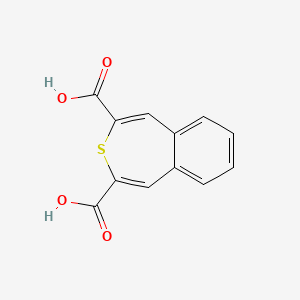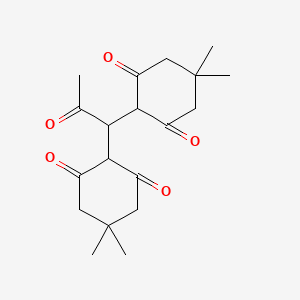
2,2'-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) is a chemical compound characterized by its unique structure, which includes two 5,5-dimethylcyclohexane-1,3-dione moieties connected by a 2-oxopropane bridge
Vorbereitungsmethoden
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) typically involves a multi-step process. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with a suitable reagent to introduce the 2-oxopropane bridge. This reaction is often catalyzed by acids such as acetic acid . The structure of the compound can be confirmed through spectral analysis and single crystal X-ray analysis .
Analyse Chemischer Reaktionen
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) can be compared with other similar compounds such as:
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar 2-oxopropane bridge but different substituents.
2,2′-(2-Oxopropane-1,3-diyl)diisoindoline-1,3-dione: Another compound with a 2-oxopropane bridge but different cyclic structures. The uniqueness of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) lies in its specific structural arrangement and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
111837-89-9 |
|---|---|
Molekularformel |
C19H26O5 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxopropyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15-17H,6-9H2,1-5H3 |
InChI-Schlüssel |
VJQXWENJOSHNBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1C(=O)CC(CC1=O)(C)C)C2C(=O)CC(CC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

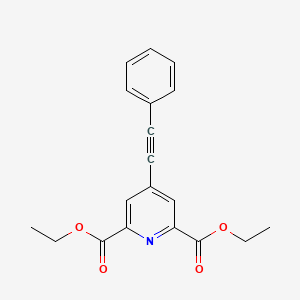

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
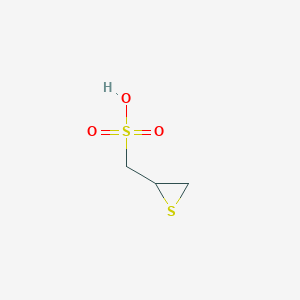


![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
